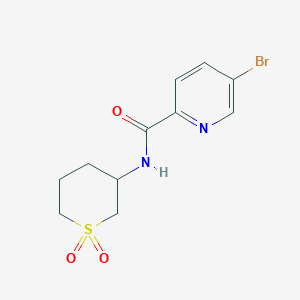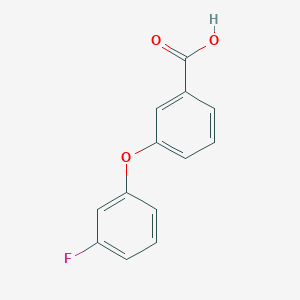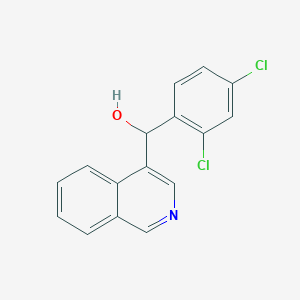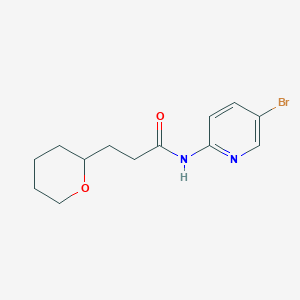
Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate, also known as ethyl cyano(4-cyanophenyl)methylidenepropionate, is a chemical compound used in scientific research. It is a yellow to orange crystalline powder with a molecular formula of C13H8N2O2 and a molecular weight of 232.21 g/mol. Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate is used as a starting material for the synthesis of various compounds, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate is not fully understood. However, it is believed to act as a Michael acceptor and react with nucleophiles such as thiols and amines. This reaction leads to the formation of covalent adducts, which can modify the activity of proteins and enzymes.
Biochemical and Physiological Effects:
Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate has also been found to exhibit antitumor activity by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate in lab experiments is its high purity and availability. It is also relatively easy to synthesize and can be used as a starting material for the synthesis of various compounds. However, one limitation of using Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate is its potential toxicity. It can react with nucleophiles in the body and modify the activity of proteins and enzymes, which can lead to adverse effects.
Zukünftige Richtungen
There are several future directions for the research on Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammation. Another direction is to explore its mechanism of action and identify its target proteins and enzymes. Additionally, the synthesis of new compounds based on Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate could lead to the discovery of new drugs with improved efficacy and safety profiles.
Synthesemethoden
Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate can be synthesized through a reaction between Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate cyanoacetate and 4-cyanobenzaldehyde in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in ethanol and yields the desired product in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate is widely used in scientific research as a starting material for the synthesis of various compounds. It is used in the synthesis of pyrrole derivatives, which have been found to exhibit antitumor, antiviral, and antibacterial activities. Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate is also used in the synthesis of chalcone derivatives, which have been found to exhibit anti-inflammatory, antioxidant, and antitumor activities.
Eigenschaften
IUPAC Name |
ethyl (Z)-2-cyano-3-(4-cyanophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-2-17-13(16)12(9-15)7-10-3-5-11(8-14)6-4-10/h3-7H,2H2,1H3/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRZEZOQINRJMQ-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC=C(C=C1)C#N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl(2Z)-2-cyano-3-(4-cyanophenyl)-2-propenoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethyl-4-[3-(oxan-2-yl)propanoyl]piperazin-2-one](/img/structure/B7577682.png)



![1-[[(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]methyl]cyclopentan-1-ol](/img/structure/B7577702.png)

![Methyl 4-[(5-chloropyridin-2-yl)oxy]benzoate](/img/structure/B7577716.png)





![N-methyl-1-[3-(2-methylpyrazol-3-yl)phenyl]methanamine](/img/structure/B7577761.png)
![6-fluoro-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B7577765.png)